molecular formula C4H5F2N3O2 B2389922 4-Azido-2,2-difluorobutanoic acid CAS No. 162970-00-5

4-Azido-2,2-difluorobutanoic acid

Cat. No. B2389922
CAS RN: 162970-00-5
M. Wt: 165.1
InChI Key: WRTHIEYJLNJXFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Azido-2,2-difluorobutanoic acid consists of a butanoic acid backbone with two fluorine atoms attached to the second carbon atom and an azido group attached to the fourth carbon atom. The azido group consists of three nitrogen atoms, and the difluorobutanoic acid part of the molecule contains a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, azido compounds are known for their reactivity. They can undergo a variety of reactions, including cycloadditions, reductions, and rearrangements .

Scientific Research Applications

Applications in Synthesis and Peptide Modification

Synthesis of Complex Peptides and Azoles 4-Azido-2,2-difluorobutanoic acid is an azido acid, significant for its role in the synthesis of complex peptides. These azido acids are efficient synthons, notably utilized for their atom-efficient and easy-to-install azide moiety. The azide group is stable amidst various protecting groups, beneficial in synthesizing branched or cyclic peptides. Azido acids, being less bulky than their urethane-protected counterparts, enhance the efficiency of coupling reactions, crucial for forming challenging peptide and ester bonds. Moreover, azido acids can participate in forming azoles on complex intermediates, expanding the synthetic versatility of peptides (Moreira, Noden, & Taylor, 2020).

Preparation of Peptidotriazoles A specialized application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, forming peptidotriazoles. This method demonstrates compatibility with a broad spectrum of azides, including primary, secondary, tertiary alkyl azides, aryl azides, and even an azido sugar, showcasing its adaptability in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Applications in Polymer Science and Material Engineering

Synthesis and Modification of Aromatic Polyesters this compound derivatives have been instrumental in synthesizing and characterizing aromatic polyesters with pendant azido groups. These polymers, partially bio-based, undergo various modifications and thermal cross-linking, leading to network structures based on azide to nitrene decomposition. The resulting cross-linked polymers exhibit enhanced tensile strength and Young’s modulus, indicating their potential for advanced material applications (Nagane et al., 2019).

Applications in Chemical Sensing and Structural Analysis

Infrared Probing of Azido Configurations Azido groups, like those in 4-azidoproline, serve as tunable elements for the stability of specific conformations in peptides, such as the polyproline II (P(II)) conformation in collagen. These groups' configurations significantly influence the conformational stability, providing insights into intramolecular interactions. This property allows azido configurations to be probed by IR spectroscopy, suggesting applications in understanding protein structure, function, and dynamics through infrared tracking (Lee et al., 2012).

properties

IUPAC Name

4-azido-2,2-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2/c5-4(6,3(10)11)1-2-8-9-7/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTHIEYJLNJXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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